N-Allyl-6-chloro-2-pyrazinamine
Overview
Description
N-Allyl-6-chloro-2-pyrazinamine is a chemical compound with the molecular formula C7H8ClN3. It is characterized by the presence of an allyl group attached to the nitrogen atom of a 6-chloro-2-pyrazinamine core.
Mechanism of Action
Target of Action
It is known that similar compounds, such as pyrazinamide, demonstrate clinically significant antibacterial activity only against mycobacterium tuberculosis and mycobacterium africanum .
Mode of Action
Pyrazinamide, a related compound, is known to enter the bacterium passively and is metabolized via pyrazinamidase within the cytoplasm to pyrazinoic acid, which is the active form of the drug . It is possible that N-Allyl-6-chloro-2-pyrazinamine may have a similar mode of action.
Result of Action
It is known that pyrazinamide demonstrates activity against both replicating and slow-growing populations . It is possible that this compound may have similar effects.
Action Environment
It is known that pyrazinamide is thought to be more active at an acidic ph (eg, within macrophages) . It is possible that this compound may have similar environmental dependencies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-6-chloro-2-pyrazinamine typically involves the reaction of 6-chloro-2-pyrazinamine with an allylating agent under suitable conditions. One common method involves the use of allyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-Allyl-6-chloro-2-pyrazinamine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyrazine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Dechlorinated or modified pyrazine derivatives.
Substitution: Various substituted pyrazinamine derivatives.
Scientific Research Applications
N-Allyl-6-chloro-2-pyrazinamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-pyrazinamine: Lacks the allyl group, making it less versatile in chemical reactions.
N-Allyl-2-pyrazinamine: Lacks the chlorine atom, which can affect its reactivity and biological activity.
N-Allyl-6-bromo-2-pyrazinamine: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties.
Uniqueness
N-Allyl-6-chloro-2-pyrazinamine is unique due to the presence of both the allyl group and the chlorine atom. This combination allows for a wide range of chemical modifications and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
6-chloro-N-prop-2-enylpyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c1-2-3-10-7-5-9-4-6(8)11-7/h2,4-5H,1,3H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWIFMLFILWIGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=CN=CC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.